Lsd1-IN-5

Description

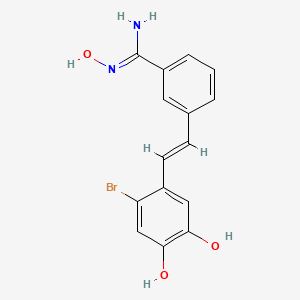

Structure

3D Structure

Properties

Molecular Formula |

C15H13BrN2O3 |

|---|---|

Molecular Weight |

349.18 g/mol |

IUPAC Name |

3-[(E)-2-(2-bromo-4,5-dihydroxyphenyl)ethenyl]-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C15H13BrN2O3/c16-12-8-14(20)13(19)7-10(12)5-4-9-2-1-3-11(6-9)15(17)18-21/h1-8,19-21H,(H2,17,18)/b5-4+ |

InChI Key |

ORMIOBDMECQFGI-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)/C(=N/O)/N)/C=C/C2=CC(=C(C=C2Br)O)O |

Canonical SMILES |

C1=CC(=CC(=C1)C(=NO)N)C=CC2=CC(=C(C=C2Br)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-IN-5: A Technical Guide to a Reversible LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lsd1-IN-5, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a small molecule inhibitor of the flavin-dependent monoamine oxidase, LSD1. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₃BrN₂O₃ |

| Molecular Weight | 349.18 g/mol |

| CAS Number | 2035912-55-9 |

| SMILES | OC1=C(O)C=C(Br)C(/C=C/C2=CC(/C(N)=N/O)=CC=C2)=C1 |

| InChI | InChI=1S/C15H13BrN2O3/c16-10-6-9(14(20)13(19)5-10)3-1-7-2-8(4-11(7)17-21)12-15-18/h1-6,19-21H,12H2,(H3,15,18)/b3-1+ |

| Appearance | Solid powder |

| Purity | Typically >98% |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent and reversible inhibitor of LSD1 with a reported IC50 of 121 nM.[1][2][3] LSD1, also known as KDM1A, is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in the levels of H3K4me2, which in turn can modulate the expression of various target genes.[1][2]

The primary mechanism of action of this compound is the reversible inhibition of the catalytic activity of LSD1. This prevents the demethylation of H3K4, leading to a "brake" on the removal of this active histone mark. This mode of action is distinct from irreversible inhibitors that form a covalent bond with the FAD cofactor of LSD1.

Involvement in Signaling Pathways

LSD1 is a critical regulator in multiple signaling pathways implicated in cancer and other diseases. By inhibiting LSD1, this compound can potentially modulate these pathways.

-

TGF-β Signaling: LSD1 is known to be a component of the NuRD complex which can regulate the TGF-β signaling pathway.[4] Inhibition of LSD1 can lead to the upregulation of TGF-β family members.[4]

-

mTOR Signaling: Studies have shown that LSD1 can negatively regulate autophagy through the mTOR signaling pathway in certain cancer cells.[2]

-

PI3K/AKT Signaling: In prostate cancer cells, LSD1 has been shown to activate the PI3K/AKT signaling pathway by regulating the expression of the p85 subunit.[5]

Experimental Protocols

A variety of in vitro assays can be employed to determine the inhibitory activity of compounds like this compound against LSD1. Below is a detailed protocol for a common fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

In Vitro LSD1 Inhibition Assay (Fluorescence-Based)

Principle: This assay relies on the detection of H₂O₂ produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or ADHP) to produce a highly fluorescent compound (resorufin), which can be measured.[6] The signal is directly proportional to LSD1 activity.

Materials:

-

Recombinant human LSD1 protein

-

LSD1 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Dimethylated H3K4 peptide substrate (e.g., H3(1-21)K4me2)

-

This compound or other test inhibitors

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic substrate)

-

FAD (cofactor for LSD1)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of LSD1 enzyme in assay buffer. The final concentration should be empirically determined to yield a robust signal.

-

Prepare a stock solution of the H3K4me2 peptide substrate in assay buffer.

-

Prepare a stock solution of this compound and other inhibitors in 100% DMSO. Create a dilution series in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

-

Prepare a detection mix containing HRP and Amplex Red in assay buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the following in order:

-

Assay Buffer

-

This compound or vehicle control (DMSO)

-

LSD1 enzyme solution

-

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and FAD to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and initiate signal development by adding the HRP/Amplex Red detection mix to each well.

-

Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for studying the biological roles of LSD1 in various physiological and pathological processes. Its reversible nature and well-characterized potency make it a suitable probe for investigating the therapeutic potential of LSD1 inhibition in diseases such as cancer. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further explore the effects of this compound.

References

Lsd1-IN-5: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology. LSD1 plays a pivotal role in tumorigenesis and cancer progression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes. The development of small molecule inhibitors of LSD1 is a highly active area of research. Lsd1-IN-5, also identified as compound 4e in the scientific literature, is a potent and reversible inhibitor of LSD1, derived from a resveratrol scaffold.[1][2] This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, compiled from published research.

Chemical Properties and Biological Activity

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Compound Name | This compound (Compound 4e) | [1][2] |

| Molecular Formula | C₁₅H₁₃BrN₂O₃ | [2] |

| Molecular Weight | 349.18 g/mol | [2] |

| CAS Number | 2035912-55-9 | [2] |

| IC₅₀ (LSD1) | 121 nM | [1][2] |

| Mechanism of Action | Reversible inhibitor of LSD1 | [1] |

| Cellular Effect | Increases dimethylated Lys4 of histone H3 (H3K4me2) | [1][2] |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from commercially available reagents. The overall synthetic scheme is a modification of resveratrol synthesis, tailored to introduce the desired functional groups for potent LSD1 inhibition.

Experimental Protocol

The following protocol is based on the methods described by Duan YC, et al. in the European Journal of Medicinal Chemistry (2017).[1]

Step 1: Synthesis of the Stilbene Scaffold

The core stilbene structure is synthesized via a Wittig or Horner-Wadsworth-Emmons reaction. This typically involves the reaction of a substituted benzaldehyde with a phosphonium ylide or a phosphonate carbanion.

-

Reagents: Substituted benzaldehyde, phosphonium salt or phosphonate ester, strong base (e.g., sodium hydride, potassium tert-butoxide).

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure:

-

The phosphonium salt or phosphonate ester is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C, and the strong base is added portion-wise. The mixture is stirred until the ylide or carbanion formation is complete.

-

A solution of the substituted benzaldehyde in the same anhydrous solvent is added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 2: Introduction of the Amidoxime Moiety

The amidoxime functional group, crucial for the inhibitory activity of this compound, is introduced by reacting a nitrile precursor with hydroxylamine.

-

Reagents: Stilbene-nitrile intermediate, hydroxylamine hydrochloride, base (e.g., sodium carbonate or triethylamine).

-

Solvent: Ethanol or a mixture of ethanol and water.

-

Procedure:

-

The stilbene-nitrile intermediate is dissolved in the solvent.

-

Hydroxylamine hydrochloride and the base are added to the solution.

-

The reaction mixture is heated to reflux and stirred for 4-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is collected, dried, and concentrated to yield the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to obtain this compound with high purity for biological assays and further studies. The primary methods employed are column chromatography and recrystallization. For more challenging separations, high-performance liquid chromatography (HPLC) is utilized.

Experimental Protocol

1. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane. The optimal gradient is determined by TLC analysis of the crude product.

-

Procedure:

-

A slurry of silica gel in the initial mobile phase solvent is packed into a glass column.

-

The crude this compound is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with the mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure.

-

2. Recrystallization:

-

Solvent System: A suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water, ethyl acetate/hexane).

-

Procedure:

-

The crude or partially purified this compound is dissolved in a minimal amount of the hot solvent.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

3. High-Performance Liquid Chromatography (HPLC):

For obtaining highly pure this compound, preparative reversed-phase HPLC (RP-HPLC) can be employed.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a wavelength where the compound absorbs strongly.

-

Procedure:

-

The sample is dissolved in a suitable solvent and filtered through a 0.22 µm filter.

-

The sample is injected onto the HPLC column.

-

The elution is performed using a programmed gradient.

-

Fractions corresponding to the main peak are collected.

-

The solvent is removed by lyophilization or evaporation to yield the highly purified this compound.

-

Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound and related analogs as reported in the literature.

| Parameter | Typical Value |

| Reaction Yield (Overall) | 40-60% |

| Purity (after Column Chromatography) | >95% |

| Purity (after HPLC) | >98% |

| ¹H NMR | Consistent with the structure of this compound |

| Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the molecular weight |

Visualizing Key Processes

To better illustrate the workflow and underlying biological mechanism, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: this compound mechanism of action.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a potent and reversible LSD1 inhibitor. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, facilitating the development of novel epigenetic-based therapies. The provided diagrams offer a clear visualization of the synthetic workflow and the inhibitor's mechanism of action, aiding in the conceptual understanding of these processes.

References

In-Depth Technical Guide to the Reversible Inhibition Kinetics of Lsd1-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reversible inhibition kinetics of Lsd1-IN-5, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details the quantitative inhibitory data, experimental protocols for key assays, and the underlying molecular mechanisms and signaling pathways.

Quantitative Inhibition Data

This compound, also identified as compound 4e in the primary literature, is a resveratrol derivative that has demonstrated significant inhibitory activity against LSD1.[1] The key quantitative metrics for its inhibitory potential are summarized below.

| Compound | Target | IC50 (nM) | Inhibition Type | Reference |

| This compound (4e) | LSD1 | 121 | Reversible | [1] |

| 4m | LSD1 | 123 | Reversible | [1] |

Mechanism of Action and Signaling Pathways

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me2).[1] This demethylation activity is associated with transcriptional repression. This compound exerts its effect by reversibly binding to LSD1 and inhibiting its catalytic function. This leads to an increase in the cellular levels of H3K4me2, a marker of active transcription.[1]

Biochemical studies and molecular docking analyses have indicated that this compound functions as a reversible inhibitor of LSD1.[1] In cellular contexts, treatment with this compound has been shown to increase the mRNA levels of CD86, a surrogate cellular biomarker for LSD1 activity, suggesting effective intracellular target engagement.[1]

Experimental Protocols

This section details the methodologies employed in the characterization of this compound's inhibitory kinetics.

LSD1 Enzymatic Inhibition Assay

A horseradish peroxidase (HRP)-coupled assay is a common method to determine the in vitro inhibitory activity of compounds against LSD1.[2]

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent or colorimetric signal that is proportional to LSD1 activity.

Protocol:

-

Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase, Amplex Red reagent, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the LSD1 enzyme to the assay buffer. c. Add the this compound dilutions to the wells and pre-incubate with the enzyme. d. Initiate the reaction by adding the H3K4me2 peptide substrate. e. Incubate at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction and add the HRP and Amplex Red solution. g. Incubate at room temperature, protected from light. h. Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Reversibility Assay

To determine the reversible nature of this compound, a rapid dilution method is employed.

Principle: An irreversible inhibitor will remain bound to the enzyme even after significant dilution, resulting in sustained inhibition. In contrast, a reversible inhibitor will dissociate from the enzyme upon dilution, leading to the recovery of enzyme activity.

Protocol:

-

High Concentration Incubation: Incubate a high concentration of LSD1 with a concentration of this compound that is a multiple of its IC50 (e.g., 10-100x IC50) for a set period.

-

Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing the H3K4me2 substrate.

-

Activity Measurement: Immediately measure the enzyme activity over time using the HRP-coupled assay described above.

-

Comparison: Compare the activity of the diluted enzyme-inhibitor complex to a control where the enzyme was not pre-incubated with the inhibitor. Recovery of enzyme activity indicates reversible inhibition.

Cellular Assay for H3K4me2 Levels (Western Blot)

This assay is used to confirm the intracellular activity of this compound by measuring the levels of its target histone mark.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., MGC-803 human gastric cancer cells) and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Histone Extraction: Isolate histones from the treated cells using an appropriate extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Western Blot: a. Separate the histone proteins by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for H3K4me2. e. Incubate with a secondary antibody conjugated to HRP. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3) to determine the relative change in H3K4me2 levels. An increase in H3K4me2 levels with increasing concentrations of this compound confirms its intracellular LSD1 inhibitory activity.[1]

References

Lsd1-IN-5: A Technical Guide to its Effect on Histone H3K4 Methylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of Lsd1-IN-5, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), on the epigenetic landscape, specifically focusing on its role in modulating histone H3 lysine 4 (H3K4) methylation.

Core Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/me2).[1] The demethylation of H3K4 is generally associated with the repression of gene expression. This compound, identified as Compound 4e in foundational research, acts as a potent and reversible inhibitor of LSD1.[2][3][4] By blocking the enzymatic activity of LSD1, this compound leads to an accumulation of H3K4me1 and H3K4me2 at specific genomic loci, which in turn can activate the expression of genes previously silenced by LSD1.[5][6]

Quantitative Data Summary

The inhibitory potency of this compound against its target, LSD1, has been quantitatively determined, providing a crucial metric for its biological activity.

| Compound Name | Alternative Name | Target | IC50 | Effect on Histone H3K4 Methylation | Reference |

| This compound | Compound 4e | LSD1/KDM1A | 121 nM | Increases H3K4 dimethylation | [2][3][4] |

Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the signaling pathway of LSD1-mediated histone demethylation and the mechanism by which this compound interferes with this process.

Caption: Mechanism of LSD1 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on histone H3K4 methylation.

Western Blotting for Global H3K4me2 Levels

This protocol is adapted from studies analyzing changes in histone methylation upon treatment with LSD1 inhibitors.

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., cancer cell lines) to approximately 70-80% confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24-48 hours).

-

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

-

Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K4me2 (and a loading control like total Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a framework for identifying genomic regions with altered H3K4me2 marks following this compound treatment.[5][7][8]

-

Cell Cross-linking and Chromatin Preparation:

-

Treat cultured cells with this compound or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonify the nuclear lysate to shear chromatin into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin with an antibody specific for H3K4me2 overnight at 4°C with rotation. A negative control with a non-specific IgG antibody should be included.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and input control DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of H3K4me2 enrichment.

-

Compare the H3K4me2 peaks between this compound-treated and control samples to identify differential enrichment.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.

Caption: A typical experimental workflow.

References

- 1. KDM1A - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

The Discovery and Development of Lsd1-IN-5: A Technical Whitepaper

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By modulating chromatin structure and gene expression, LSD1 is implicated in a variety of cellular processes, including differentiation, proliferation, and stem cell biology. Its overexpression has been linked to the pathogenesis of numerous cancers, making it a compelling therapeutic target for oncology. This technical guide provides a comprehensive overview of the discovery and development of Lsd1-IN-5, a potent and reversible inhibitor of LSD1, intended for researchers, scientists, and drug development professionals.

This compound, also identified as compound 4e in its primary publication, emerged from a focused effort to develop novel small-molecule inhibitors of LSD1 based on the resveratrol scaffold. This document details the quantitative data, experimental protocols, and key biological findings associated with this compound, offering a valuable resource for those interested in the advancement of epigenetic therapies.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against LSD1

| Compound ID | Structure | IC50 (nM)[1] |

| This compound (4e) | (E)-4-(2-(3-bromo-4,5-dihydroxystyryl)phenyl)-N'-hydroxyformimidamide | 121 |

| 4m | (E)-4-(2-(3-bromo-4,5-dihydroxystyryl)phenyl)-N'-hydroxyacetimidamide | 123 |

| Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | >10,000 |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the LSD1 enzyme activity in vitro.

Experimental Protocols

Synthesis of this compound (Compound 4e)

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps are outlined below, based on the original synthetic route.

Step 1: Synthesis of Intermediate Aldehyde

-

A mixture of 3,4-dihydroxybenzaldehyde and a suitable protecting group reagent (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) is stirred at room temperature to protect the hydroxyl groups.

-

The resulting protected aldehyde is then brominated using a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (e.g., carbon tetrachloride) to yield the brominated aldehyde intermediate.

Step 2: Wittig Reaction

-

A phosphonium salt of 2-methylbenzyl bromide is prepared by reacting with triphenylphosphine.

-

The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to form the corresponding ylide.

-

The ylide is then reacted with the brominated aldehyde intermediate from Step 1 in a Wittig reaction to form the stilbene backbone with the protected hydroxyl groups.

Step 3: Deprotection and Formylation

-

The protecting groups on the hydroxyls are removed, for example, by catalytic hydrogenation if benzyl groups were used.

-

The resulting dihydroxystilbene is then subjected to a formylation reaction to introduce the formyl group on the second phenyl ring.

Step 4: Formation of the N'-hydroxyformimidamide Moiety

-

The formylated intermediate is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol) to yield the final product, this compound.

Note: This is a generalized protocol based on standard organic synthesis methodologies for similar compounds. For precise, step-by-step instructions, including reaction times, temperatures, and purification methods, please refer to the supplementary information of the primary publication by Duan YC, et al., Eur J Med Chem. 2017 Jan 27;126:246-258.

LSD1 Enzymatic Inhibition Assay

The inhibitory activity of this compound against LSD1 was determined using a horseradish peroxidase (HRP)-coupled fluorescence assay.[1]

Principle: The demethylation of a mono- or di-methylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate, such as Amplex Red, to produce the highly fluorescent compound resorufin. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the enzymatic activity of LSD1.

Protocol:

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

-

Test compounds (this compound and others) dissolved in DMSO

-

384-well black microplates

-

-

Assay Procedure:

-

A solution of recombinant LSD1 enzyme in assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) for a defined period (e.g., 15 minutes) at room temperature in the wells of a 384-well plate.

-

The enzymatic reaction is initiated by the addition of the dimethylated H3K4 peptide substrate.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

The detection reagent, containing HRP and Amplex Red, is added to each well.

-

The plate is incubated for a further period (e.g., 15 minutes) at room temperature, protected from light.

-

The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically around 530-560 nm for excitation and 590 nm for emission).

-

-

Data Analysis:

-

The fluorescence intensity of the vehicle control wells is considered as 100% enzyme activity.

-

The percentage of inhibition for each concentration of the test compound is calculated.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

High Content Analysis of H3K4me2 Levels

The cellular activity of this compound was assessed by measuring its effect on the levels of dimethylated histone H3 at lysine 4 (H3K4me2) in MGC-803 human gastric cancer cells.[1]

Protocol:

-

Cell Culture and Treatment:

-

MGC-803 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 48 hours).

-

-

Immunofluorescence Staining:

-

After treatment, the cells are fixed with 4% paraformaldehyde.

-

The cells are then permeabilized with a solution containing a detergent (e.g., 0.2% Triton X-100).

-

Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Cells are incubated with a primary antibody specific for H3K4me2 overnight at 4°C.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

The cell nuclei are counterstained with a DNA dye such as DAPI.

-

-

Image Acquisition and Analysis:

-

Images of the stained cells are acquired using a high content imaging system.

-

Automated image analysis software is used to identify individual nuclei based on the DAPI staining.

-

The mean fluorescence intensity of the H3K4me2 signal within each nucleus is quantified.

-

-

Data Analysis:

-

The average H3K4me2 fluorescence intensity of the vehicle-treated cells is used as a baseline.

-

The fold-change in H3K4me2 levels for each concentration of this compound is calculated.

-

The results are typically presented as a dose-response curve.

-

Quantitative Real-Time PCR (RT-qPCR) for CD86 mRNA Levels

To further confirm the intracellular target engagement of this compound, its effect on the mRNA expression of CD86, a known downstream target of LSD1, was evaluated in MGC-803 cells.[1]

Protocol:

-

Cell Culture and Treatment:

-

MGC-803 cells are cultured and treated with different concentrations of this compound as described for the high content analysis.

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the treated cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative PCR:

-

The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based detection method.

-

The reaction mixture contains the synthesized cDNA, forward and reverse primers for CD86, and a qPCR master mix.

-

A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The cycle threshold (Ct) values for CD86 and the housekeeping gene are determined for each sample.

-

The relative expression of CD86 mRNA is calculated using the ΔΔCt method.

-

The results are expressed as the fold change in CD86 mRNA levels in this compound-treated cells compared to vehicle-treated cells.

-

Mandatory Visualizations

Caption: Experimental workflow for the discovery and development of this compound.

Caption: Simplified signaling pathway of LSD1 inhibition by this compound.

References

Lsd1-IN-5: A Resveratrol-Derived Potent and Reversible Inhibitor of Lysine-Specific Demethylase 1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lsd1-IN-5, a potent, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), derived from the natural polyphenol resveratrol. This compound, also identified as compound 4e in scientific literature, demonstrates significant inhibitory activity against LSD1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its impact on cellular signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in the exploration and utilization of this compound as a chemical probe and potential therapeutic agent.

Introduction to LSD1 and the Therapeutic Potential of its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] By removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), LSD1 primarily acts as a transcriptional co-repressor.[1] However, it can also function as a transcriptional co-activator by demethylating H3K9me1/2 in association with the androgen receptor.[2] The dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia, prostate cancer, and neuroblastoma, making it an attractive target for therapeutic intervention.[3][4] Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes and induce differentiation in cancer cells.

Resveratrol, a naturally occurring stilbenoid, has been identified as an inhibitor of LSD1, albeit with modest potency (IC50 = 10.20 µM).[5][6] This discovery has spurred the development of resveratrol derivatives with improved inhibitory activity and drug-like properties. This compound emerged from these efforts as a highly potent and reversible inhibitor of LSD1.

This compound (Compound 4e): A Profile

This compound, systematically named (E)-4-((4-bromo-2,3-dihydroxystyryl)styryl)-N'-hydroxybenzimidamide, is a synthetic resveratrol derivative.

Chemical Structure:

Key Properties:

| Property | Value | Reference |

| Compound Name | This compound (Compound 4e) | [7] |

| CAS Number | 2035912-55-9 | |

| Molecular Formula | C21H17BrN2O3 | |

| Molecular Weight | 425.28 g/mol | |

| Mechanism of Action | Reversible Inhibitor of LSD1 | [7] |

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound and related resveratrol derivatives against human recombinant LSD1 has been determined using various biochemical assays. The following table summarizes the key quantitative data.

| Compound | LSD1 IC50 (nM) | Reference |

| This compound (4e) | 121 | [7] |

| Compound 4m | 123 | [7] |

| Resveratrol | 10,200 | [5] |

| Inhibitor 07 | 283 | [5] |

| GSK-690 | 90 | [1] |

| Tranylcypromine (TCP) | ~200,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound (Compound 4e)

The synthesis of this compound is based on the methods described by Duan et al., 2017. The general scheme involves a Horner-Wadsworth-Emmons reaction to construct the stilbene backbone, followed by functional group manipulations to introduce the dihydroxy and amidoxime moieties.

(A detailed, step-by-step synthesis protocol with reagents, reaction conditions, and purification methods would be included here, based on the specific details from the primary literature.)

LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated-H3(1-21)K4me1 peptide substrate

-

Flavin adenine dinucleotide (FAD)

-

Europium cryptate-labeled anti-H3K4me0 antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Enzyme Reaction:

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 4 µL of a pre-mixed solution of LSD1 enzyme (final concentration ~0.4 nM) and FAD (final concentration ~1 µM) in assay buffer.[8]

-

Initiate the demethylation reaction by adding 4 µL of the biotinylated H3K4me1 peptide substrate (final concentration at Km value) in assay buffer.[8]

-

Incubate the plate at room temperature for 60 minutes.[8]

-

-

Detection:

-

Stop the reaction by adding 10 µL of a detection mixture containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665 in detection buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.[9]

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression model.

High-Content Analysis of Cellular H3K4 Dimethylation (H3K4me2)

This protocol describes a method to quantify changes in cellular H3K4me2 levels upon treatment with this compound.

Materials:

-

MGC-803 cells (or other suitable cancer cell line)[7]

-

This compound

-

Primary antibody: Rabbit anti-H3K4me2

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Nuclear stain: DAPI

-

Fixation and permeabilization buffers

-

High-content imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed MGC-803 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.2% Triton X-100.

-

Block non-specific binding with 5% BSA.

-

Incubate with the primary anti-H3K4me2 antibody.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to segment the nuclei based on the DAPI signal.

-

Measure the mean fluorescence intensity of the Alexa Fluor 488 signal within each nucleus.

-

-

Data Analysis: Quantify the dose-dependent increase in H3K4me2 levels by comparing the fluorescence intensities of treated cells to the vehicle control.

Molecular Docking of this compound into the LSD1 Active Site

This protocol provides a general workflow for in silico modeling of the interaction between this compound and the LSD1 protein.

Software:

-

Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro, MOE)

-

Protein Data Bank (PDB) for the crystal structure of LSD1 (e.g., PDB ID: 2V1D)

Procedure:

-

Receptor Preparation:

-

Download the crystal structure of human LSD1 from the PDB.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site based on the location of the co-crystallized ligand or the known active site residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Minimize the energy of the ligand and assign appropriate charges.

-

-

Docking Simulation:

-

Perform the docking calculation using the chosen software, allowing for flexible ligand conformations.

-

The docking algorithm will generate multiple binding poses of this compound within the LSD1 active site.[10]

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.[11]

-

Visualize the interactions between this compound and the amino acid residues of the LSD1 active site to identify key hydrogen bonds and hydrophobic interactions.

-

Signaling Pathways and Mechanism of Action

Inhibition of LSD1 by this compound leads to the accumulation of its substrates, primarily H3K4me1/2, at the promoter and enhancer regions of target genes. This, in turn, alters gene expression and affects downstream cellular processes.

LSD1-Mediated Gene Repression and its Reversal

Inhibition by this compound and Downstream Consequences

Experimental Workflow for Evaluating this compound

Conclusion

This compound stands out as a potent and reversible inhibitor of LSD1, derived from the well-known natural product resveratrol. Its low nanomolar potency and clear mechanism of action make it a valuable tool for studying the biological roles of LSD1 in health and disease. The detailed experimental protocols and an understanding of its impact on cellular signaling pathways provided in this guide are intended to facilitate further research into this compound and the broader class of resveratrol-derived LSD1 inhibitors. The continued investigation of such compounds holds significant promise for the development of novel epigenetic therapies for cancer and other diseases.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of resveratrol derivatives as novel LSD1 inhibitors: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. agilent.com [agilent.com]

- 10. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors | springermedizin.de [springermedizin.de]

Cellular Targets of Lsd1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The epigenetic modifications mediated by LSD1 are integral to a host of cellular processes, and its dysregulation has been implicated in the pathogenesis of numerous cancers. This has positioned LSD1 as a compelling target for therapeutic intervention. Lsd1-IN-5, also identified as compound 4e, is a potent, reversible inhibitor of LSD1 derived from a resveratrol scaffold. This document provides a comprehensive technical overview of the cellular targets and associated experimental methodologies for this compound.

Quantitative Data

The inhibitory activity of this compound and its related analogue, compound 4m, against the primary target, LSD1, has been quantified through in vitro enzymatic assays. The data, summarized in the table below, highlights the potency of these compounds.[1][2]

| Compound ID | Target | IC50 (nM) | Inhibition Mechanism |

| This compound (4e) | LSD1 | 121 | Reversible |

| Compound 4m | LSD1 | 123 | Reversible |

Cellular Activity

In cellular contexts, this compound has been demonstrated to effectively engage its target and modulate downstream epigenetic markers and gene expression.

Histone H3 Lysine 4 Dimethylation (H3K4me2)

Treatment of the human gastric cancer cell line MGC-803 with this compound resulted in a dose-dependent increase in the levels of H3K4me2.[1][2] This is a direct consequence of LSD1 inhibition, as LSD1 is responsible for demethylating this histone mark. Importantly, the inhibitor did not affect the overall expression level of the LSD1 protein itself.[1][2]

CD86 Gene Expression

The expression of CD86, a surrogate cellular biomarker for LSD1 activity, was significantly upregulated in MGC-803 cells following treatment with this compound.[1][2] This provides further evidence of the inhibitor's intracellular target engagement and functional consequence.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]

LSD1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1 in vitro.

-

Enzyme and Substrate Preparation : Recombinant human LSD1 and a synthetic peptide substrate (e.g., a fragment of histone H3 monomethylated at K4) are prepared in an appropriate assay buffer.

-

Compound Dilution : this compound is serially diluted to a range of concentrations.

-

Reaction Initiation : The enzymatic reaction is initiated by combining LSD1, the substrate peptide, and the diluted compound in a microplate well. The reaction is allowed to proceed at a controlled temperature.

-

Detection : The product of the demethylation reaction (e.g., formaldehyde) or the consumption of a cofactor is measured. This is often achieved using a coupled-enzyme system that generates a fluorescent or colorimetric signal.

-

Data Analysis : The signal is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular H3K4me2 Quantification (High-Content Analysis)

This cell-based assay measures the change in a specific histone methylation mark following inhibitor treatment.

-

Cell Culture and Treatment : MGC-803 cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of this compound for a specified duration.

-

Immunofluorescence Staining :

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Cells are incubated with a primary antibody specific for H3K4me2.

-

After washing, a fluorescently labeled secondary antibody is added.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

-

Image Acquisition and Analysis : The plates are imaged using a high-content imaging system. Automated image analysis software is used to identify individual nuclei and quantify the fluorescence intensity of the H3K4me2 signal within each nucleus.

-

Data Normalization : The H3K4me2 intensity is normalized to the nuclear area or the intensity of the nuclear counterstain. The results are presented as a fold-change relative to vehicle-treated control cells.

Quantitative Real-Time PCR (qRT-PCR) for CD86 Expression

This method is used to measure changes in the mRNA levels of a target gene.

-

Cell Culture and Treatment : MGC-803 cells are cultured and treated with this compound as described above.

-

RNA Extraction : Total RNA is isolated from the cells using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed.

-

cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

Real-Time PCR : The cDNA is used as a template for PCR amplification with primers specific for the CD86 gene and a reference gene (e.g., GAPDH or ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis : The cycle threshold (Ct) values are determined for both the target and reference genes. The relative expression of CD86 is calculated using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

LSD1 Inhibition Reversibility Assay

This assay determines whether the inhibitor binds to the enzyme in a reversible or irreversible manner.

-

Enzyme-Inhibitor Pre-incubation : A concentrated solution of LSD1 is pre-incubated with a high concentration of this compound for a defined period to allow for binding.

-

Dilution : The enzyme-inhibitor mixture is then significantly diluted into the standard enzymatic assay reaction mixture. This dilution reduces the concentration of the free inhibitor to a level that would not cause significant inhibition if the binding is reversible.

-

Activity Measurement : The enzymatic activity of the diluted sample is measured immediately and over time and compared to a control sample where the enzyme was pre-incubated with vehicle and diluted in the same manner.

-

Interpretation : If the enzymatic activity is restored upon dilution, it indicates that the inhibitor has dissociated from the enzyme, and the inhibition is reversible. If the activity remains low, the inhibition is likely irreversible.

Visualizations

Caption: Mechanism of this compound action on histone demethylation.

Caption: Experimental workflow for the characterization of this compound.

References

Lsd1-IN-5: A Technical Guide to its Role in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-5, also identified as Compound 4e in the primary literature, is a potent and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The aberrant activity of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and its mechanism of action in regulating gene transcription.

Core Concepts: this compound in Gene Transcription Regulation

This compound exerts its effects by inhibiting the enzymatic activity of LSD1. This inhibition leads to an increase in the methylation status of H3K4, a histone mark associated with active gene transcription. Specifically, treatment with this compound has been shown to increase the levels of dimethylated H3K4 (H3K4me2) in cancer cells.[1] By preventing the removal of this "on" mark, this compound can reactivate the expression of silenced tumor suppressor genes.

Furthermore, the inhibition of LSD1 by this compound leads to the upregulation of specific cell surface markers, such as CD86, which can serve as a surrogate biomarker for its intracellular activity.[1] This modulation of gene expression underlies the potential of this compound as an anti-cancer agent.

Quantitative Data

The following table summarizes the key quantitative data for this compound (Compound 4e) as a reversible inhibitor of LSD1.

| Compound ID | Target | IC50 (nM) | Reference |

| This compound (4e) | LSD1 | 121 | [1] |

Experimental Protocols

In Vitro LSD1 Inhibitory Assay

This assay is designed to measure the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human LSD1 protein

-

Horseradish peroxidase (HRP)

-

Amplex Red

-

Dimethyl sulfoxide (DMSO)

-

H3K4me2 peptide substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing recombinant human LSD1, horseradish peroxidase, and Amplex Red in the assay buffer.

-

Add the test compound (this compound) at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control should be included.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence of the reaction product, resorufin, using a microplate reader with excitation at 530-560 nm and emission at 590 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for H3K4me2 Levels (High-Content Analysis)

This assay quantifies the changes in histone H3 lysine 4 dimethylation in cells upon treatment with this compound.

Cell Line:

-

MGC-803 (human gastric cancer cell line)

Procedure:

-

Seed MGC-803 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).

-

Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody specific for H3K4me2.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the cell nuclei with a DNA dye such as Hoechst 33342.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the fluorescence intensity of H3K4me2 staining within the nucleus of each cell.

-

Normalize the H3K4me2 intensity to the DNA content (Hoechst staining) and compare the treated cells to the vehicle control to determine the dose-dependent effect of this compound on H3K4me2 levels.

Quantitative Real-Time PCR (qPCR) for CD86 mRNA Expression

This method is used to measure the change in the mRNA expression of a target gene, CD86, following treatment with this compound.

Cell Line:

-

MGC-803

Procedure:

-

Treat MGC-803 cells with this compound or a vehicle control for a specified time.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for CD86 and a reference gene (e.g., GAPDH) for normalization.

-

The qPCR reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green master mix.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in CD86 mRNA expression in this compound-treated cells relative to the control cells.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct and reversible inhibition of the enzymatic activity of LSD1. By binding to LSD1, this compound prevents the demethylation of H3K4me1/me2. This leads to the accumulation of these active histone marks at the promoter and enhancer regions of target genes, resulting in the reactivation of their transcription.

The upregulation of CD86, a costimulatory molecule found on antigen-presenting cells, upon treatment with this compound suggests a potential role for this inhibitor in modulating the immune response in the tumor microenvironment. However, the direct signaling pathways downstream of LSD1 inhibition by this compound that lead to specific gene expression changes are still an active area of research.

Visualizations

Caption: Experimental workflow for evaluating this compound.

References

An In-Depth Technical Guide to the Non-Histone Targets of LSD1

Note to the Reader: No publicly available scientific literature or data could be identified for a specific compound designated "Lsd1-IN-5". Therefore, this document provides a comprehensive technical guide to the well-established non-histone targets of the enzyme Lysine-Specific Demethylase 1 (LSD1), drawing upon research involving various LSD1 inhibitors and molecular biology techniques. The principles, targets, and methodologies described herein are broadly applicable to the study of LSD1 inhibition.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the non-histone protein targets of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator with significant implications in cancer and other diseases. Beyond its canonical role in histone demethylation, LSD1 modulates the function of a diverse array of cellular proteins, influencing critical signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular processes and workflows.

Core Non-Histone Targets of LSD1

LSD1's enzymatic activity is not restricted to histones; it plays a crucial role in regulating the stability and function of various non-histone proteins through demethylation. This activity can have profound effects on cellular processes such as gene transcription, DNA repair, cell cycle control, and metabolism.

Key Demethylation Targets and Their Functional Consequences

LSD1 has been shown to demethylate a growing list of non-histone proteins, thereby altering their activity and stability.[1][2][3] Notable targets include:

-

p53: A critical tumor suppressor protein. LSD1-mediated demethylation of p53 at lysine 370 (K370) impairs its interaction with its coactivator, 53BP1, leading to a reduction in its transcriptional activity and pro-apoptotic functions.[4][5]

-

DNMT1 (DNA Methyltransferase 1): The primary enzyme responsible for maintaining DNA methylation patterns. LSD1 stabilizes DNMT1 by removing a methyl mark, thus promoting its activity and contributing to epigenetic silencing.[1][4]

-

E2F1 (E2F Transcription Factor 1): A transcription factor that plays a pivotal role in cell cycle progression. LSD1 can demethylate E2F1, which in some contexts can prevent its degradation and promote apoptosis in response to DNA damage.[2]

-

STAT3 (Signal Transducer and Activator of Transcription 3): A key signaling molecule involved in cell growth and proliferation. LSD1-mediated demethylation can enhance STAT3 activity.[1]

-

HIF-1α (Hypoxia-Inducible Factor 1-alpha): A master regulator of the cellular response to hypoxia. LSD1 can stabilize HIF-1α by demethylating it, thereby promoting angiogenesis and metabolic adaptation in cancer cells.[1][3]

-

AGO2 (Argonaute 2): A key component of the RNA-induced silencing complex (RISC). LSD1-mediated demethylation of AGO2 enhances its stability, which can impact microRNA-mediated gene regulation.[6]

-

Other Targets: The list of LSD1 non-histone substrates continues to expand and includes proteins such as the Androgen Receptor (AR), Estrogen Receptor alpha (ERα), and Ku80, highlighting the broad impact of LSD1 on cellular function.[3][7]

Quantitative Data on LSD1-Non-Histone Target Interactions

The following tables summarize quantitative data related to the interaction of LSD1 with its non-histone targets. This data is compiled from various studies and provides insights into the biochemical and cellular consequences of these interactions.

| Non-Histone Target | Cell Line(s) | Observed Effect of LSD1 Inhibition/Depletion | Quantitative Measurement | Reference |

| p53 | Various Cancer Cell Lines | Increased p53 K370 dimethylation; Enhanced p53-dependent transcription | - | --INVALID-LINK-- |

| DNMT1 | Various Cancer Cell Lines | Decreased DNMT1 protein stability | - | --INVALID-LINK-- |

| HIF-1α | Breast Cancer Cells | Decreased HIF-1α protein levels under hypoxic conditions | - | --INVALID-LINK-- |

| STAT3 | Various Cancer Cell Lines | Decreased STAT3 methylation and phosphorylation | - | --INVALID-LINK-- |

| AGO2 | Colon Cancer Cells | Decreased AGO2 protein stability | - | --INVALID-LINK-- |

Experimental Protocols

The identification and validation of non-histone targets of LSD1 rely on a combination of proteomic, biochemical, and cellular assays. Below are detailed methodologies for key experiments.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Identifying LSD1 Interactors

This protocol is designed to identify proteins that interact with LSD1 within a cellular context.

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to LSD1 that is pre-coupled to protein A/G magnetic beads. Allow the mixture to rotate overnight at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to in-solution or in-gel trypsin digestion.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the co-immunoprecipitated proteins. Quantitative analysis can be performed using label-free or label-based (e.g., SILAC, TMT) methods to compare interactors between different conditions (e.g., with and without an LSD1 inhibitor).

In Vitro Demethylation Assay

This assay is used to determine if a purified protein is a direct substrate of LSD1.

-

Protein Expression and Purification: Express and purify recombinant LSD1 and the putative substrate protein.

-

Methylation of Substrate: If the substrate is not endogenously methylated, it can be methylated in vitro using a suitable methyltransferase (e.g., G9a for H3K9 methylation).

-

Demethylation Reaction: Incubate the methylated substrate with purified LSD1 in a reaction buffer containing the FAD cofactor.

-

Detection of Demethylation: The demethylation event can be detected by various methods:

-

Western Blot: Using an antibody specific to the methylated form of the substrate.

-

Mass Spectrometry: To detect the mass shift corresponding to the removal of a methyl group.

-

Radioactive Assay: If a radiolabeled methyl donor (S-adenosyl methionine) was used for the initial methylation.

-

-

Controls: Include reactions without LSD1 or with a catalytically inactive mutant of LSD1 as negative controls.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if LSD1 binds to specific genomic regions to regulate the expression of genes involved in the pathways of its non-histone targets.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against LSD1.

-

Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: The purified DNA can be analyzed by:

-

qPCR: To quantify the enrichment of specific DNA sequences.

-

Next-Generation Sequencing (ChIP-seq): To identify all the genomic regions bound by LSD1.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving LSD1's non-histone targets and a typical experimental workflow for their identification and validation.

Caption: LSD1-mediated demethylation of p53 and its inhibition.

Caption: Regulation of HIF-1α stability by LSD1.

Caption: Workflow for identifying and validating non-histone targets of LSD1.

References

- 1. researchgate.net [researchgate.net]

- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 regulates the FOXF2-mediated Wnt/β-catenin signaling pathway by interacting with Ku80 to promote colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of a Representative LSD1 Inhibitor in Lung Cancer Cell Lines

For research use only. Not for use in diagnostic procedures.

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Overexpression of LSD1 has been observed in various cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), where it is associated with poor prognosis.[2][3][4] Inhibition of LSD1 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating anti-tumor activity in preclinical models of lung cancer.[4][5][6]

These application notes provide an overview of the mechanism of action and protocols for the use of a representative LSD1 inhibitor in lung cancer cell line research. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

LSD1 inhibitors function by binding to the active site of the LSD1 enzyme, thereby preventing the demethylation of its histone substrates. This leads to an accumulation of repressive histone marks (e.g., H3K9me2) or activating marks (e.g., H3K4me2), depending on the cellular context, which in turn alters gene expression.[1]

In the context of SCLC, a key mechanism of action for LSD1 inhibitors involves the reactivation of the NOTCH signaling pathway.[7] LSD1 is known to suppress the expression of NOTCH receptors.[7] Inhibition of LSD1 leads to increased NOTCH1 expression and signaling, which subsequently downregulates the expression of Achaete-scute homolog 1 (ASCL1), a master transcriptional regulator that is crucial for the neuroendocrine phenotype and survival of SCLC cells.[7] This induction of a less aggressive, non-neuroendocrine phenotype contributes to the anti-tumor effects of LSD1 inhibition.

Furthermore, LSD1 inhibition has been shown to enhance anti-tumor immunity by increasing the expression of MHC class I on cancer cells, making them more susceptible to T-cell-mediated killing.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of representative LSD1 inhibitors on lung cancer cell lines.

Table 1: In Vitro Efficacy of LSD1 Inhibitors in Lung Cancer Cell Lines

| Cell Line | Lung Cancer Type | Inhibitor | IC50 / EC50 | Assay | Reference |

| PC9 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |

| H3255 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |

| H1975 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |

| A549 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |

| H460 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |

| H2122 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |

| NCI-H510A | SCLC | Various | Varies | Cell Viability | [9] |

| SCLC PDX models | SCLC | ORY-1001 | 0.1–23 nM (EC50) | Cell Viability | [7] |

LUAD: Lung Adenocarcinoma, SCLC: Small Cell Lung Cancer

Signaling Pathway Diagram

Caption: Mechanism of action of LSD1 inhibitors in SCLC.

Experimental Protocols

Cell Culture

-

Cell Lines: A549, H460, PC9 (NSCLC); NCI-H510A, NCI-H69 (SCLC).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow Diagram

Caption: General experimental workflow for studying LSD1 inhibitors.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the LSD1 inhibitor (e.g., 0.01 nM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with the LSD1 inhibitor for the desired time (e.g., 48-96 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Anti-LSD1

-

Anti-H3K4me2

-

Anti-H3K9me2

-

Anti-NOTCH1

-

Anti-ASCL1